molecular formula C5H4ClN3O3 B12091601 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone CAS No. 59566-56-2

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone

Cat. No.: B12091601
CAS No.: 59566-56-2
M. Wt: 189.56 g/mol
InChI Key: YLIQAQZUFRHCBR-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is a nitroimidazole-derived compound characterized by a chlorinated ethanone group attached to a 4-nitro-substituted imidazole ring. For example, describes the synthesis of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives via chloroacetyl chloride coupling with tetrazole intermediates . Similarly, highlights chlorination methods using SOCl₂ for imidazole derivatives, which could be adapted for introducing the chloroethanone moiety .

The compound’s molecular weight, estimated from analogs in and , would approximate 229.6 g/mol (C₅H₅ClN₃O₃), with solubility and stability dependent on the nitro and chloro substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59566-56-2

Molecular Formula

C5H4ClN3O3

Molecular Weight

189.56 g/mol

IUPAC Name

2-chloro-1-(4-nitroimidazol-1-yl)ethanone

InChI

InChI=1S/C5H4ClN3O3/c6-1-5(10)8-2-4(7-3-8)9(11)12/h2-3H,1H2

InChI Key

YLIQAQZUFRHCBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Solvent and Catalytic Effects

The choice of solvent significantly impacts reaction efficiency. Comparative studies highlight dichloromethane as superior to tetrahydrofuran (THF) or acetonitrile due to its non-coordinating nature, which prevents unwanted solvation of intermediates (Table 1).

Table 1: Solvent Effects on Acylation Yield

SolventDielectric ConstantYield (%)
Dichloromethane8.9392
THF7.5878
Acetonitrile37.565

Data adapted from WO2019146113A1 and Sciforum.

Temperature and Time Profiling

Elevated temperatures (60–70°C) reduce reaction times from 24 hours to 6 hours without compromising yield. Prolonged heating beyond 8 hours promotes decomposition, as evidenced by HPLC monitoring.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial processes employ continuous flow reactors to enhance mixing and heat transfer. Key advantages include:

  • Residence Time Control : Precise management (2–5 minutes) prevents over-chlorination.

  • Automated Quenching : In-line addition of sodium sulfite (Na2_2SO3_3) reduces dichlorinated by-products to <2%.

Scaled-Up Protocol

  • Pump 4-nitroimidazole (1 M in DCM) and chloroacetyl chloride (1.05 M) into a T-mixer at 5 mL/min.

  • Heat to 70°C in a tubular reactor (10 m coil).

  • Quench with Na2_2SO3_3 solution (0.5 M) post-reactor.

  • Separate organic phase and distill to recover solvent.

Productivity : 12 kg/day with 89% yield.

By-Product Analysis and Mitigation Strategies

Common By-Products

  • Diacylated Derivative : Formed via over-acylation (5–8% yield).

  • 2,5-Dichloro-4-nitroimidazole : Arises from residual chlorinating agents (e.g., TCICA).

Mitigation Techniques

  • Selective Quenching : Post-reaction treatment with Na2_2SO3_3 reduces dichloro by-products to <1%.

  • Chromatographic Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) isolates the target compound in >99% purity.

Protecting GroupRegioselectivity (C2:C5)Yield (%)
MOM9:188
Benzyl7:182
THP6:175

Data from WO2019146113A1.

Advanced Characterization and Quality Control

Spectroscopic Validation

  • 1^1H NMR (CDCl3_3): δ 8.59 (s, 1H, imidazole H), 4.82 (s, 2H, CH2_2Cl).

  • IR : 1720 cm1^{-1} (C=O), 1520 cm1^{-1} (NO2_2).

Purity Assessment

HPLC analysis (C18 column, 70:30 H2_2O:MeOH) confirms >99% purity with retention time = 6.2 minutes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although care must be taken due to the potential for over-oxidation.

Major Products Formed

    Nucleophilic Substitution: Products include substituted imidazoles with various functional groups replacing the chloro group.

    Reduction: The major product is 2-chloro-1-(4-amino-1H-imidazol-1-yl)ethanone.

    Oxidation: Oxidation products are less common but can include imidazole derivatives with oxidized side chains.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone typically involves the reaction of chloroacetyl chloride with 4-nitroimidazole. This process can yield various derivatives that can be further modified to enhance their biological activity. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Biological Activities

Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown that Schiff bases derived from this compound possess enhanced antimicrobial properties, making them potential candidates for developing new antibiotics .

Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases, and studies indicate that derivatives of this compound can scavenge free radicals effectively, suggesting their potential use in formulations aimed at reducing oxidative damage .

Anti-Tuberculosis Applications
A notable application of 2-Chloro-4-nitroimidazole derivatives, which includes this compound as an intermediate, is in the synthesis of anti-tuberculosis drugs such as delamanid. This compound plays a critical role in the treatment of multidrug-resistant tuberculosis, showcasing its significance in public health .

Case Studies and Research Findings

StudyFocusFindings
Patel et al. (2011)Antibacterial ActivitySynthesized Schiff bases showed effective antibacterial activity against various strains .
Antioxidant Study (2023)Antioxidant PropertiesDemonstrated significant free radical scavenging ability, indicating potential health benefits .
Delamanid Synthesis (2018)Anti-Tuberculosis Drug DevelopmentHighlighted the importance of 2-Chloro-4-nitroimidazole derivatives in producing effective treatments for tuberculosis .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This makes the compound effective as an antimicrobial agent. The chloro group can also participate in nucleophilic substitution reactions, allowing the compound to modify biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Molecular Formula Substituents on Imidazole/Tetrazole Key Functional Groups Applications/Notes
This compound C₅H₅ClN₃O₃ (estimated) 4-Nitro Chloroethanone, Nitroimidazole Potential antimicrobial agent (hypothesized)
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone C₉H₆ClN₅O 5-Tetrazole, Aryl Chloroethanone, Tetrazole Intermediate for piperidine derivatives
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone C₁₅H₁₁ClN₂O 2-Chlorobenzimidazole Phenylethanone Structural analog for drug discovery
1-(4-Chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone C₁₁H₉ClN₂O₂ 4-Chloro-2-hydroxyphenyl Hydroxyphenyl, Imidazole Antifungal research candidate
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone C₁₁H₈Cl₂N₂O 2,4-Dichlorophenyl Dichlorophenyl, Imidazole Precursor to sertaconazole (antifungal)

Substituent Effects on Reactivity and Bioactivity

  • This feature is absent in analogs like 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone (tetrazole-based) and 1-(4-chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone (hydroxyphenyl substituent) .
  • Chloroethanone Moiety: The chloro group in the ethanone side chain facilitates further functionalization, such as nucleophilic displacement with amines (e.g., piperidine in ) . This contrasts with non-chlorinated analogs like Di(1H-imidazol-1-yl)methanone (), which lack reactive halogen sites .
  • Aryl vs. Heteroaryl Substituents: Compounds with aryl groups (e.g., 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone ) exhibit enhanced lipophilicity compared to nitroimidazole derivatives, influencing membrane permeability in biological systems.

Biological Activity

2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antibacterial and antitumor applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H5ClN2O3. The compound features a chloro group and a nitro-substituted imidazole ring, which are critical for its biological activity. The structure can be represented as follows:

SMILES ClC O C1 C N C N C N1 N O O \text{SMILES ClC O C1 C N C N C N1 N O O }

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-nitroimidazole. This process can yield various derivatives, which may exhibit different biological activities. The synthetic pathway is crucial for optimizing the yield and purity of the compound.

Antibacterial Activity

Research indicates that derivatives of imidazole, including this compound, possess significant antibacterial properties. In a study examining various imidazole derivatives, compounds with nitro substitutions demonstrated effective inhibitory activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli7.1 μM
Reference Drug (Kanamycin B)E. coli6.5 μM
Reference Drug (Penicillin G)E. coli9.4 μM

This data suggests that the compound's antibacterial efficacy is comparable to established antibiotics, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

In addition to its antibacterial properties, there is emerging evidence regarding the antitumor activity of imidazole derivatives. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of apoptotic pathways.

For instance, one study reported that certain imidazole derivatives caused G2/M phase arrest in cancer cell lines, leading to increased apoptosis rates via mitochondrial depolarization and activation of caspases . This highlights the potential of these compounds in cancer treatment strategies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The nitro group may interfere with nucleic acid synthesis in bacteria.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in tumor cells by affecting mitochondrial integrity and activating caspase cascades.

Case Studies

Several case studies have highlighted the effectiveness of imidazole derivatives in clinical settings:

  • Antibacterial Case Study : A clinical trial involving a series of imidazole derivatives showed promising results against multi-drug resistant strains of bacteria, with this compound demonstrating significant efficacy comparable to traditional antibiotics .
  • Antitumor Case Study : In vitro studies on human cancer cell lines indicated that treatment with imidazole derivatives resulted in reduced cell viability and increased apoptotic cell populations, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-1-(4-nitro-1H-imidazol-1-yl)ethanone, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution, where 2-chloro-1-(1H-imidazol-1-yl)ethanone derivatives are reacted with nitro-group precursors under reflux conditions. For example, anhydrous potassium carbonate in dioxane facilitates the substitution of chloride with nitro-containing aryl amines. Optimization includes controlling reaction time (e.g., 16 hours for complete conversion) and solvent polarity to minimize by-products . Purification via recrystallization (ethanol) or column chromatography improves yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • IR Spectroscopy : Look for carbonyl (C=O) stretches near 1649–1633 cm⁻¹ and nitro (NO₂) symmetric/asymmetric stretches at 1520–1350 cm⁻¹ .
  • ¹H NMR : The chloroacetyl (-CH₂Cl) group typically appears as a singlet at δ 4.1 ppm. Aromatic protons on the nitroimidazole ring resonate between δ 7.0–8.1 ppm, with splitting patterns dependent on substitution .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₅H₅ClN₃O₃ (exact mass: 202.59 g/mol), with fragmentation peaks corresponding to loss of Cl or NO₂ groups .

Advanced Research Questions

Q. How does the nitro group at the 4-position of the imidazole ring influence the compound’s reactivity and interaction in biological systems?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the chloroacetyl moiety, making it more reactive toward nucleophiles (e.g., thiols or amines in enzyme active sites). Computational docking studies (not explicitly covered in evidence but inferred) can model interactions with biological targets, such as tubulin or fungal enzymes, by analyzing charge distribution and steric effects. Experimentally, comparative studies with non-nitro analogs (e.g., 2-chloro-1-(1H-imidazol-1-yl)ethanone) reveal differences in bioactivity, such as antifungal potency .

Q. What strategies can resolve contradictions in reported synthetic yields or spectral data for this compound across different studies?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction parameters (e.g., solvent choice, base strength). For instance, using dioxane vs. THF alters polarity, affecting reaction rates. Ionic strength and pH optimization (e.g., phosphate buffer at pH 7.6) in biocatalytic reductions can improve stereoselectivity and yield .
  • Spectral Data Variability : Cross-validate NMR and IR results with computational predictions (e.g., DFT calculations). Contradictions in aromatic proton shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities; recrystallization or HPLC purity checks (≥95%) are critical .

Q. How can researchers design experiments to analyze the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers post-synthesis.
  • Biocatalytic Reduction : Employ microbial reductases (e.g., Acinetobacter sp.) to produce enantiomerically pure alcohols, as demonstrated for structurally similar 2-chloro-1-(2,4-dichlorophenyl)ethanone derivatives. Buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate) must be optimized to retain enzyme activity .

Data Contradiction Analysis

Q. Why do some studies report lower yields for nucleophilic substitutions involving this compound?

  • Methodological Answer : Competing side reactions (e.g., hydrolysis of the chloroacetyl group) under aqueous conditions can reduce yields. Evidence suggests anhydrous solvents (dioxane) and inert atmospheres minimize degradation. Contamination with moisture during reagent handling or incomplete removal of by-products (e.g., KCl) during workup are common pitfalls .

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